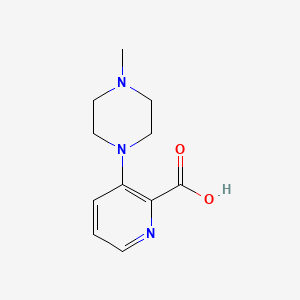
3-(4-Methylpiperazin-1-yl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of MPIP consists of a picolinic acid group attached to a 4-methylpiperazine group. The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
While specific chemical reactions involving MPIP are not detailed in the literature, compounds with similar structures have been studied. For example, picolinic acid compounds have been synthesized for the discovery of compounds with potent herbicidal activity .Aplicaciones Científicas De Investigación
Modular Syntheses and Coordination Chemistry
- The synthesis of ligands like H₂dedpa and H₄octapa, which incorporate picolinic acid moieties, has been explored for their potential in radiopharmaceutical applications, particularly with yttrium coordination chemistry. These ligands show promise due to their high thermodynamic stability and suitable properties for use with ⁸⁶Y/⁹⁰Y, suggesting their competency for future radiopharmaceutical applications (Price et al., 2014).
Antimicrobial Activities and DNA Interactions
- Pyridine-2-carboxylic acid (picolinic acid) derivatives have been characterized for their antibacterial and antifungal activities. These compounds show significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents. Additionally, their interactions with DNA have been explored, highlighting the relevance of these compounds in the study of DNA-targeted therapies (Tamer et al., 2018).
Visual Discrimination of Isomers
- Research into the selective collapse of metallogels in the presence of picolinic acid isomers showcases the ability to visually discriminate between positional isomers of picolinic acid. This highlights the application of such compounds in the development of selective sensory and separation technologies (Yan et al., 2018).
Synthesis and Therapeutic Potential
- Novel benzimidazole derivatives containing the piperazine or morpholine skeleton have been synthesized, showing significant in vitro antioxidant activities and potential as glucosidase inhibitors. This indicates their relevance in developing treatments for conditions related to oxidative stress and glucose metabolism (Özil et al., 2018).
Environmental Applications
- The use of picolinic acid in enhancing the Fenton reaction for water treatment has been studied, showing accelerated iron cycling and generation of a selective Fe-based oxidant. This research suggests the potential of picolinic acid derivatives in improving the efficiency and selectivity of water purification processes (Yang et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11(15)16/h2-4H,5-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJBLRVNEBJBDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

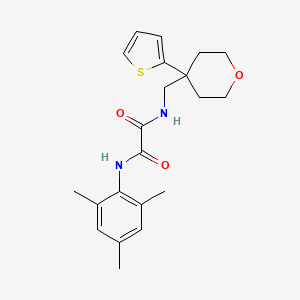
![7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2572520.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2572521.png)
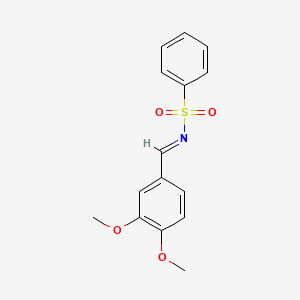
![N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide](/img/structure/B2572523.png)
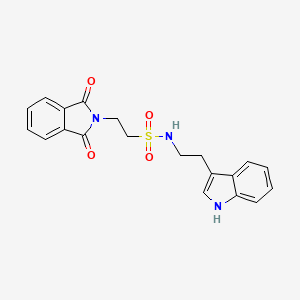
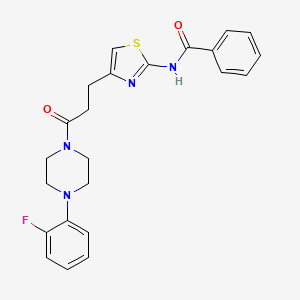

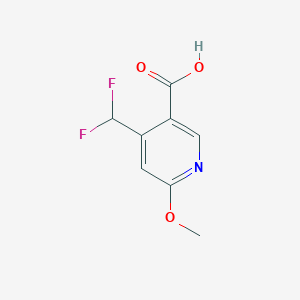
![N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide](/img/structure/B2572530.png)
![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2572532.png)
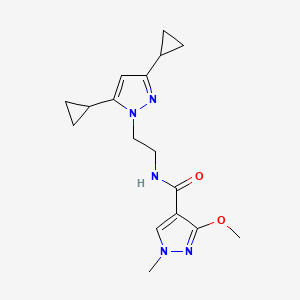
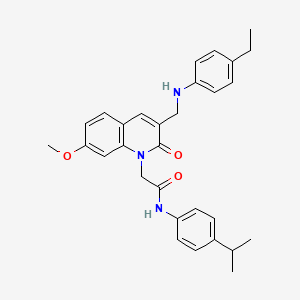
![(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2572542.png)